REACTION_CXSMILES
|
[P:1]([O-:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:19]=[O:20]>C(N(CC)CC)C>[OH:20][CH2:19][P:1](=[O:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a temperature increase to 120° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 90° C.
|
Type
|
STIRRING
|
Details
|
was stirred at this temperature for a further 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
it was chromatographed on 1 kg of silica gel at elevated pressure (eluent: n-hexane/ethyl acetate 1:4)
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the fractions
|
Type
|
CUSTOM
|
Details
|
drying the residue in vacuo at 60° C. for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
OCP(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |